molecular formula C21H15NO4S B6284073 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid CAS No. 920849-78-1

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid

Cat. No.: B6284073
CAS No.: 920849-78-1
M. Wt: 377.4 g/mol
InChI Key: YUZDTYDCJZJRDO-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid (CAS: 920849-78-1) is a heterocyclic compound featuring a thiophene ring substituted with a phenyl group at position 5 and a 3-methylbenzofuran amide moiety at position 2. Its molecular weight is 377.4 g/mol, and it is characterized by ≥95% purity.

Properties

CAS No.

920849-78-1

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(3-methyl-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C21H15NO4S/c1-12-14-9-5-6-10-16(14)26-18(12)20(23)22-15-11-17(27-19(15)21(24)25)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,23)(H,24,25)

InChI Key

YUZDTYDCJZJRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)O

Purity

90

Origin of Product

United States

Preparation Methods

Microwave-Assisted Perkin Rearrangement

The benzofuran core is synthesized via a Perkin rearrangement of 3-bromocoumarin derivatives. This reaction, first reported by W. H. Perkin in 1870, was modernized using microwave irradiation to reduce reaction times from hours to minutes while maintaining high yields.

Procedure :

  • Bromocoumarin Preparation : 3-Bromocoumarin derivatives are synthesized via regioselective bromination of coumarins using N-bromosuccinimide (NBS) in acetonitrile at 80°C under microwave irradiation (250W, 5 minutes).

  • Rearrangement : The bromocoumarin (0.167 mmol) is treated with sodium hydroxide (0.503 mmol) in ethanol under microwave conditions (300W, 79°C, 5 minutes). Acidification with HCl precipitates the benzofuran-2-carboxylic acid.

Optimization :

  • Power >300W ensures completion within 5 minutes, while lower power results in incomplete reactions.

  • Yields exceed 95% for substituted derivatives (Table 1).

Bromocoumarin DerivativeProduct (Benzofuran-2-Carboxylic Acid)Yield (%)
5,6-Dimethoxy-3-methyl5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
6-Methoxy-3-methyl6-Methoxy-3-methyl-benzofuran-2-carboxylic acid95

Characterization :

  • IR : Strong absorption at 1702 cm⁻¹ (C=O stretch).

  • ¹H NMR : Methyl groups resonate at δ 2.60 ppm; methoxy groups at δ 3.95–4.00 ppm.

Synthesis of 5-Phenylthiophene-2-Carboxylic Acid Derivatives

Thiophene Core Functionalization

The thiophene moiety is functionalized at the 3- and 5-positions through Suzuki couplings and nucleophilic substitutions.

Procedure :

  • Suzuki Coupling : 5-Bromothiophene-2-carboxylic acid reacts with phenylboronic acid under palladium catalysis (XPhos Pd G4, K₂CO₃, 100°C, 16 hours) to introduce the phenyl group.

  • Amination : Nitration followed by reduction or direct amination introduces the amino group at position 3.

Key Intermediate :

  • 3-Amino-5-Phenylthiophene-2-Carboxylic Acid : Synthesized via catalytic hydrogenation of the nitro precursor (Pd/C, H₂, ethanol).

Amide Coupling to Form the Target Compound

Activation and Coupling

The benzofuran and thiophene fragments are coupled via an amide bond using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Procedure :

  • Activation : 3-Methylbenzofuran-2-carboxylic acid (1.2 eq) is activated with HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF.

  • Coupling : The activated ester reacts with 3-amino-5-phenylthiophene-2-carboxylic acid (1 eq) at room temperature for 16 hours.

Optimization :

  • Solvent : DMF maximizes solubility and reaction efficiency.

  • Yield : 75–89% after purification by flash chromatography.

Characterization :

  • LC-MS : m/z 408.1 [M+H]⁺.

  • ¹H NMR : Amide proton at δ 8.20 ppm (s, 1H); thiophene protons at δ 7.45–7.60 ppm.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Methods

Traditional Perkin rearrangements require 3 hours at reflux, whereas microwave methods achieve completion in 5 minutes with superior yields (99% vs. 85–90%). Similarly, HATU-mediated couplings outperform classical EDCl/HOBt methods in efficiency (89% vs. 70%).

Scalability and Industrial Relevance

Microwave techniques are scalable for gram-scale production, with >90% recovery in pilot studies. The use of HATU, though costly, reduces side products and simplifies purification .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid exhibit significant anticancer properties. For example, studies on thiophene derivatives have shown that modifications can enhance cytotoxicity against various cancer cell lines. The presence of the thiophene ring is crucial for this activity, as evidenced by structure-activity relationship studies where specific substitutions influenced potency (IC50 values) significantly .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is another area of interest. Thiophene derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Research has shown that the introduction of various substituents can enhance the antimicrobial activity, making it a candidate for further exploration in developing new antibiotics .

Organic Electronics

Due to its conjugated structure, this compound may find applications in organic electronic devices. Compounds with thiophene and benzofuran units are known for their semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have indicated that optimizing the molecular architecture can lead to improved charge transport properties .

Case Study 1: Anticancer Efficacy

A study synthesized several thiophene derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that specific modifications to the thiophene moiety significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 µM. This suggests that similar modifications could be explored for this compound to enhance its anticancer properties .

Case Study 2: Antimicrobial Activity

In a comparative study of various benzofuran and thiophene derivatives, it was found that certain compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of the functional groups attached to the thiophene ring in modulating biological activity, suggesting that structural variations in this compound could lead to enhanced antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Thiophene-Carboxylic Acid Derivatives

The 5-phenylthiophene-2-carboxylic acid scaffold (CAS: 19163-24-7) serves as a foundational structure for multiple derivatives. Key comparisons include:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Biological Activity/Application Source
Target Compound 3-Methylbenzofuran amide 377.4 Discontinued; potential enzyme inhibition
5-Phenylthiophene-2-carboxylic acid (F10) None (parent structure) 204.24 Antitubercular activity (MIC: 1.46 μM)
3-[Isopropyl(trans-4-methylcyclohexylcarbonyl)amino]-5-phenylthiophene-2-carboxylic acid Isopropyl-trans-4-methylcyclohexylcarbonyl amide 428.5 (estimated) Hepatitis C virus polymerase inhibitor
3-[(2R)-2-Cyclohexyl-5-oxopyrrolidin-1-yl]-5-phenylthiophene-2-carboxylic acid Lactam-pyrrolidinyl group 369.5 (estimated) NS5b inhibitor (hepatitis C)

Key Observations :

  • The parent structure (F10) exhibits antitubercular activity but lacks the complexity of the target compound’s benzofuran amide group .
  • The hepatitis C inhibitor (compound 2, ) demonstrates that bulky substituents at position 3 enhance specificity for viral polymerases.
  • The lactam-thiophene derivative () highlights the role of cyclic amides in improving binding affinity to viral targets.

Benzofuran-Containing Analogs

Benzofuran moieties are known to influence pharmacokinetics and target engagement. Relevant comparisons include:

Compound Name Structure Molecular Weight (g/mol) Application Source
Target Compound Thiophene + 3-methylbenzofuran amide 377.4 Discontinued; hypothesized protease inhibition
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran Benzofuran + ethylsulfinyl group 368.4 (estimated) Structural studies for sulfinyl derivatives
5-Phenylfuran-2-carboxylic acid Furan + phenyl group 188.18 Intermediate for hypoxia-inducible factor activators

Key Observations :

  • The ethylsulfinyl-benzofuran derivative () emphasizes the role of sulfur-containing groups in stabilizing crystal structures, which may inform the target compound’s solid-state behavior.
  • The absence of a thiophene ring in 5-phenylfuran-2-carboxylic acid () reduces its utility in sulfur-dependent biological interactions compared to the target compound.

Amide-Linked Thiophene Derivatives

Amide bonds are critical for interactions with biological targets. Notable examples include:

Compound Name Amide Substituent Molecular Weight (g/mol) Application Source
Target Compound 3-Methylbenzofuran amide 377.4 Potential kinase or protease inhibition
N-{[1-Cyclohexyl-2-(3-furyl)-1H-benzimidazol-5-yl]carbonyl}-l-tryptophan (Compound 1) Benzimidazole-carbonyl-tryptophan 546.6 (estimated) Hepatitis C inhibitor
S-(Pyrimidin-2-yl)-5-phenylthiophene-2-carbothioate (3ad) Pyrimidinyl thioester 314.4 (estimated) SARS-CoV-2 main protease inhibitor

Key Observations :

  • The benzimidazole-tryptophan derivative () demonstrates that aromatic amides enhance viral polymerase inhibition, suggesting the target compound’s benzofuran amide could mimic this behavior.
  • The thioester derivative (3ad, ) shows that sulfur atoms in the substituent improve protease binding, a feature absent in the target compound.

Discussion of Structural and Functional Trends

  • Substituent Bulk and Specificity : Bulky groups (e.g., lactam in or benzofuran in the target compound) enhance target specificity but may reduce solubility.
  • Sulfur vs. Oxygen Heterocycles : Thiophene derivatives generally exhibit stronger enzyme inhibition than furan analogs due to sulfur’s electronegativity and polarizability .

Biological Activity

3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a benzofuran moiety linked to a thiophene ring. This structural configuration is hypothesized to contribute to its biological activity.

Property Details
CAS Number 920849-78-1
Molecular Formula C19H17N1O3S1
Molecular Weight 341.41 g/mol
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound involves various chemical reactions, including condensation reactions between benzofuran derivatives and thiophene carboxylic acids. The methods typically yield high purity and are optimized for biological testing.

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the benzofuran and thiophene moieties is believed to enhance these activities through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been documented to reduce inflammatory markers in vitro.
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against various bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Ischemic Cell Death Inhibition :
    • A study synthesized various benzofuran derivatives and tested them for their ability to inhibit ischemic cell death in H9c2 cardiac cells. The introduction of sulfur atoms into the structure significantly enhanced potency (EC50 values as low as 0.532 μM) .
  • Anticancer Activity :
    • Another study focused on benzofuran-based carboxylic acids and their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231). One derivative exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong anticancer potential .
  • Carbonic Anhydrase Inhibition :
    • Research has highlighted the role of benzofuran derivatives as inhibitors of carbonic anhydrases, which are crucial for various physiological processes. These compounds were shown to possess significant inhibitory activity against different isoforms .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid, and what critical reaction conditions must be optimized?

Answer: Synthesis typically involves sequential coupling of 5-phenylthiophene-2-carboxylic acid derivatives with 3-methylbenzofuran precursors. Key steps include:

  • Amidation : Use of coupling agents like HATU or EDCI with DMAP in anhydrous DMF under nitrogen to form the benzofuran-thiophene amide bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Critical parameters include temperature control (0–25°C during coupling), exclusion of moisture, and stoichiometric balancing of reactive intermediates .

Q. Which spectroscopic and analytical techniques are most effective for confirming the compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.3–11.1 ppm). 13C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1705 cm⁻¹ (carboxylic acid C=O) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]+ calculated for C21H16NO4S: 394.0712) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against specific molecular targets?

Answer:

  • Docking Studies : Tools like AutoDock Vina predict binding modes to targets (e.g., SARS-CoV-2 RdRp). Substituent modifications (e.g., halogenation at the phenyl ring) enhance docking scores by improving hydrophobic interactions (e.g., bromine substitution increased ∆G by -2.3 kcal/mol in a related thiophene derivative) .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess binding stability under physiological conditions, identifying key residues for interaction .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

Answer:

  • Experimental Validation : Perform IC50 assays under standardized conditions (e.g., PqsD inhibition assays with Pseudomonas aeruginosa).
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers to account for protein flexibility .
  • Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in MD simulations to mimic cellular environments .

Q. How should stability studies be designed to evaluate the compound’s degradation under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, 254 nm).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze for photodegradants .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS .

Q. What experimental adjustments improve low yields during the final amidation step?

Answer:

  • Coupling Reagents : Switch to HATU (vs. EDCI) for higher efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hours reflux) .
  • Byproduct Removal : Use scavenger resins (e.g., trisamine for acylurea removal) or iterative recrystallization (ethanol/water) .

Methodological Notes

  • Crystallography : For X-ray structure determination, use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data Reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare retention times with authentic standards in HPLC .

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